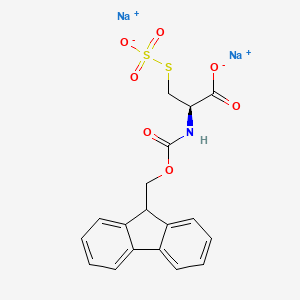

163558-30-3

Description

BenchChem offers high-quality 163558-30-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 163558-30-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

163558-30-3 |

|---|---|

Molecular Formula |

C18H16NNa2O7S2+ |

Molecular Weight |

468.4 g/mol |

IUPAC Name |

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfosulfanylpropanoate |

InChI |

InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-1/t16-;;/m0../s1 |

InChI Key |

BIPPKCSTYKCFHX-SQKCAUCHSA-M |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)O)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism & Application of 163558-30-3 (HATU) in Peptide Synthesis

Subject: 163558-30-3 (HATU) Common Name: HATU Chemical Name: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Role: High-performance coupling reagent for Solid Phase Peptide Synthesis (SPPS).

Executive Summary

In the landscape of peptide chemistry, HATU (CAS 163558-30-3) represents a critical evolution from benzotriazole-based reagents (like HBTU). Its dominance in coupling sterically hindered amino acids (e.g., Aib, N-methylated residues) and minimizing racemization stems from a specific structural advantage: the 7-azabenzotriazole (HOAt) moiety.

This guide moves beyond standard protocols to detail the why and how of HATU’s mechanism, specifically focusing on the neighboring group effect (anchimeric assistance) provided by the pyridine nitrogen. It also addresses the primary failure mode—N-terminal guanidinylation—and provides a self-validating workflow to prevent it.

Part 1: The Molecular Architecture

To understand the mechanism, one must first distinguish the reagent's solid-state structure from its reactive solution state.

-

Solid State: X-ray crystallography confirms that 163558-30-3 exists as the guanidinium salt (N-isomer), not the uronium salt (O-isomer). This N-linked structure is more stable for storage.

-

Solution State: Upon dissolution and reaction, it facilitates the formation of the OAt-active ester , which is the species responsible for rapid acylation.

The "Aza" Advantage: The defining feature of HATU over HBTU is the substitution of a carbon atom (CH) with a nitrogen atom (N) at the 7-position of the benzotriazole ring. This electron-withdrawing nitrogen lowers the pKa of the leaving group (HOAt pKa ~3.28 vs. HOBt pKa ~4.60), making the resulting ester more reactive toward amines while simultaneously stabilizing the intermediate to reduce racemization.

Part 2: Mechanistic Pathway

The coupling reaction proceeds through an ordered cascade. The efficiency of HATU relies on the formation of the OAt-active ester.[1][2]

The "Neighboring Group Effect"

The unique catalytic power of HATU is the intra-molecular general base catalysis . The pyridine nitrogen (N7) in the leaving group forms a hydrogen bond with the incoming amine of the peptide chain. This proximity effect:

-

Positions the amine for optimal attack on the carbonyl.

-

Stabilizes the transition state.

-

Accelerates the reaction rate by orders of magnitude compared to HBTU.

Diagram 1: Activation and Aminolysis Mechanism

The following diagram illustrates the transformation from the stable guanidinium salt to the peptide bond, highlighting the critical OAt ester intermediate.

Caption: The HATU mechanism relies on the rapid rearrangement to the OAt Active Ester. The Pyridine Nitrogen (N7) facilitates the final aminolysis via the Neighboring Group Effect.

Part 3: Comparative Efficiency Data

HATU is not a "use for everything" reagent due to cost; it is a specialized tool for difficult sequences. The table below summarizes when to deploy HATU versus standard reagents (HBTU/DIC).

| Feature | HATU (163558-30-3) | HBTU | Rationale |

| Steric Hindrance | Excellent | Poor | The OAt ester is smaller and more reactive, bypassing steric bulk (e.g., Aib-Aib coupling).[3] |

| Racemization | Low (<1-2%) | Moderate | The N7 nitrogen stabilizes the activated ester, preventing oxazolone formation (the main pathway for epimerization). |

| Reaction Time | Fast (2-15 min) | Standard (30-60 min) | Electronic activation by the pyridine ring accelerates aminolysis. |

| Side Reactions | Guanidinylation (High Risk) | Guanidinylation (Med Risk) | HATU reacts with amines if acid activation is slow. |

Part 4: Operational Protocol & Troubleshooting

The Critical Failure: N-Terminal Guanidinylation

The most common error with HATU is guanidinylation . This occurs when the unreacted HATU (uronium/guanidinium form) reacts directly with the N-terminal amine of the resin-bound peptide, capping the sequence permanently.

Mechanism of Failure:

Validated Protocol: "Pre-Activation" vs. "In-Situ"

To prevent guanidinylation, the formation of the active ester (OAt ester) must be complete before the reagent touches the resin, OR the base must be the limiting factor.

Step-by-Step Methodology

-

Stoichiometry: Use 0.95 equivalents of HATU relative to the Amino Acid (1.0 eq). Never use excess HATU.

-

Base Selection:

-

Standard: DIPEA (2.0 eq).

-

Low Racemization (Cys/His): 2,4,6-Collidine (TMP).

-

-

Activation Sequence (The "Pre-Activation" Method):

-

Dissolve Fmoc-AA-OH (1.0 eq) and HATU (0.95 eq) in DMF.

-

Add DIPEA (2.0 eq).

-

Wait exactly 30-60 seconds. (Color change to yellow indicates OAt ester formation).

-

Critical Check: Do not wait >5 minutes, or the ester may hydrolyze or rearrange.

-

Add the mixture to the resin.

-

Diagram 2: Decision Workflow for HATU Usage

This flowchart guides the researcher on when to select HATU and how to avoid the guanidinylation trap.

Caption: Operational workflow for HATU. Note the critical pre-activation window to prevent guanidinylation side reactions.

References

-

Carpino, L. A. (1993).[4][5] 1-Hydroxy-7-azabenzotriazole.[4][5][6] An efficient peptide coupling additive.[1][3][6][7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398.

- Foundational paper establishing the "neighboring group effect" and the superiority of the Aza-deriv

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods. Methods in Enzymology, 289, 104-126.

- Comprehensive review of activation mechanisms, confirming the OAt ester p

-

Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers (Peptide Science), 100(5), 492-500.

- Validates the use of Collidine/HATU for cysteine-rich sequences to prevent racemiz

-

Sigma-Aldrich Technical Bulletin. Peptide Coupling Reagents Guide: HATU Mechanism and Guanidinylation Risks.

-

Source for physical properties and side-reaction data.[10]

-

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. peptide.com [peptide.com]

- 7. 肽偶联剂选择指南 [sigmaaldrich.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. bachem.com [bachem.com]

- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

Methodological & Application

Cleavage of the S-sulfonate protecting group with phosphines

Application Note: Precision Cleavage of S-Sulfonate Protecting Groups with Phosphines

Part 1: Strategic Overview

The S-sulfonate group (

However, the removal of the S-sulfonate group—reductive sulfitolysis —presents a chemical challenge. Traditional thiol-based reducing agents (DTT,

The Phosphine Advantage: Phosphines, particularly TCEP (Tris(2-carboxyethyl)phosphine) and TPP (Triphenylphosphine) , offer a superior mechanism. They drive cleavage through the formation of a strong phosphorus-oxygen bond, rendering the reaction essentially irreversible. This allows for:

-

Stoichiometric Control: Minimal excess reagent required.

-

pH Versatility: Effective cleavage at acidic pH (pH 4–5), preventing disulfide scrambling or base-catalyzed side reactions.

-

Orthogonality: Compatible with downstream conjugation (e.g., maleimide labeling) without the immediate need for removal, unlike DTT.

Part 2: Mechanistic Insight

The cleavage of S-sulfonates by phosphines proceeds via a nucleophilic attack of the phosphorus atom on the sulfenyl sulfur (

Key Chemical Transformation:

Figure 1: Reaction Pathway of S-Sulfonate Cleavage

Caption: Nucleophilic attack of phosphine on the sulfenyl sulfur releases sulfite and generates a phosphonium intermediate, which hydrolyzes to the free thiol.

Part 3: Reagent Selection Guide

Choosing the correct phosphine is critical for process success. Use the table below to select the reagent based on your solvent system and downstream application.

| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | TPP (Triphenylphosphine) | DTT (Dithiothreitol) |

| Solubility | Water-soluble (>300 g/L) | Organic solvents (DCM, THF) | Water & Organic |

| Effective pH | pH 1.5 – 8.5 (Wide range) | N/A (Organic phase) | pH > 7.5 (Basic only) |

| Reversibility | Irreversible (Kinetic control) | Irreversible | Reversible (Equilibrium) |

| Odor | Odorless | Mild | Pungent (Rotten egg) |

| Stability | Stable in air/solution | Oxidizes slowly in air | Oxidizes rapidly |

| Primary Use | Protein Refolding, Aqueous Conjugation | Synthetic Peptide Cleavage (SPPS) | General Lab Reduction |

Expert Insight: TCEP is acidic (pH ~2.[1][2]5) when dissolved.[1] Always neutralize the stock solution to your target pH (typically pH 6–7) before adding it to protein samples to prevent acid-induced precipitation.

Part 4: Experimental Protocols

Protocol A: Aqueous Cleavage for Protein Refolding (TCEP Method)

Target: Removal of S-sulfonate groups from recombinant proteins (e.g., Insulin precursors, scFv) to initiate refolding.

Materials:

-

S-Sulfonated Protein (0.5 – 2.0 mg/mL)

-

Buffer: 50 mM Tris-HCl or Phosphate, 1 mM EDTA, pH 7.0 (Degassed).

-

Reagent: TCEP-HCl (0.5 M Stock, neutralized to pH 7.0).

-

Assay: Ellman’s Reagent (DTNB) for validation.

Workflow:

-

Preparation: Dissolve the S-sulfonated protein in the Buffer. Ensure the solution is clear; S-sulfonates usually aid solubility.

-

Dosage: Add TCEP to a final concentration of 2 – 5 mM .

-

Calculation: Ensure TCEP is at least 5-10x molar excess over the total S-sulfonate groups.

-

-

Incubation: Incubate at Room Temperature (20-25°C) for 30–60 minutes .

-

Note: Unlike DTT, heating is rarely required and may cause protein instability.

-

-

Sulfite Removal (Critical Step):

-

The reaction releases sulfite (

).[3] Sulfite is a nucleophile and can interfere with downstream maleimide conjugations or oxidative refolding. -

Action: Perform buffer exchange via dialysis, diafiltration (TFF), or desalting column (PD-10) immediately after cleavage.

-

-

Validation: Aliquot 10 µL and react with DTNB. A yellow color (

) confirms the generation of free thiols.

Protocol B: Synthetic Peptide Deprotection (TPP Method)

Target: Cleavage of S-sulfonate protecting groups on hydrophobic peptides synthesized via SPPS.

Materials:

-

Crude Peptide with S-sulfonate protection.

-

Solvent: Trifluoroethanol (TFE) / Water (9:1) OR Dioxane / Water (4:1).

-

Reagent: Triphenylphosphine (TPP).

Workflow:

-

Solubilization: Dissolve the peptide in the TFE/Water mixture. The organic co-solvent is essential for TPP solubility.

-

Reaction: Add TPP (10 equivalents per S-sulfonate group).

-

Incubation: Stir at Room Temperature for 2–4 hours.

-

Work-up:

-

Dilute the reaction mixture with water.[1]

-

Wash with diethyl ether to extract the Triphenylphosphine oxide and excess TPP.

-

Lyophilize the aqueous layer containing the deprotected peptide.

-

Part 5: Quality Control & Troubleshooting

Validation Workflow

Caption: Dual-method validation ensures chemical cleavage (MS) and functional reactivity (Ellman's).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Incomplete Cleavage | pH too low (< pH 3) | Adjust pH to 5.0–7.0. While TCEP works at low pH, kinetics are slower. |

| Protein Precipitation | Isoelectric point (pI) crash | Check the pI of the reduced protein. The S-sulfonate is anionic; removing it changes the surface charge. Adjust buffer salt (NaCl) or pH. |

| Low Conjugation Yield | Sulfite interference | Sulfite competes with thiols for maleimides. Ensure thorough desalting/dialysis after TCEP step. |

| Oxidation (Re-formation) | Dissolved Oxygen | TCEP is stable, but free thiols are not. Keep buffers degassed and use EDTA to chelate metal catalysts ( |

References

-

Burns, J. A., et al. (1991).[1][4] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][2][4][5][6] The Journal of Organic Chemistry.

-

Getz, E. B., et al. (1999).[1] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.

- Kochendoerfer, G. G. (2001). Chemical Protein Synthesis. Current Opinion in Drug Discovery & Development. (Contextual grounding for Bunte salts in synthesis).

-

Thermo Fisher Scientific. (2023). TCEP-HCl Technical Guide and Product Instructions.

Sources

Precision Tools for Redox Proteomics: Applications of Fmoc-Cys(SO3H)-OH

Topic: Practical Applications of Fmoc-Cys(SO3H)-OH in Proteomics Content Type: Detailed Application Note & Protocol Guide Audience: Senior Research Scientists, Proteomics Core Directors, and Medicinal Chemists.

Introduction: The Chemical Imperative

In the landscape of post-translational modifications (PTMs), Cysteine oxidation is a critical switch for cellular signaling and a hallmark of oxidative stress. While sulfenic (

For proteomicists, quantifying this modification is notoriously difficult. Standard digestion protocols often artifactually oxidize cysteine, and biological levels are low. The solution lies in Absolute Quantification (AQUA) using heavy-isotope labeled peptide standards.

This guide details the application of Fmoc-L-Cysteic acid (Fmoc-Cys(SO3H)-OH) , a specialized building block that allows for the direct solid-phase synthesis of peptides containing the sulfonic acid moiety. Unlike post-synthetic oxidation methods, which indiscriminately oxidize Methionine (Met) and Tryptophan (Trp) residues, using Fmoc-Cys(SO3H)-OH ensures site-specific incorporation without off-target damage.

Chemical Handling & Solid Phase Peptide Synthesis (SPPS)

The Challenge: Solubility and Charge

Fmoc-Cys(SO3H)-OH introduces a highly polar, strongly acidic sulfonic acid group (

Protocol A: Direct Incorporation via SPPS

Objective: Synthesize a peptide standard containing a single Cysteic acid residue without oxidizing adjacent Met/Trp residues.

Materials

-

Building Block: Fmoc-Cys(SO3H)-OH (CAS: 751470-47-0).

-

Resin: Rink Amide or Wang Resin (Low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Base: DIEA (N,N-Diisopropylethylamine).

-

Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for this specific residue due to higher polarity.

Step-by-Step Procedure

-

Resin Preparation:

-

Swell resin in DCM (20 min), then wash with DMF (3x).

-

Deprotect N-terminal Fmoc (20% Piperidine/DMF) as standard.

-

-

Solubilization (Critical Step):

-

Fmoc-Cys(SO3H)-OH is often supplied as a salt or free acid.

-

Dissolution: Dissolve 4.0 eq of the amino acid in minimal NMP.

-

Neutralization: The sulfonic acid group is a strong acid. You must add extra base to neutralize it before activation.

-

Formula: Total DIEA = (Equivalents of AA × 2) + (Equivalents of HATU).

-

Note: The first equivalent of base neutralizes the

; the subsequent equivalents activate the carboxyl group.

-

-

Coupling:

-

Add HATU (3.9 eq) to the amino acid solution.

-

Add the calculated DIEA immediately before adding to the resin.

-

Reaction Time: Double the standard coupling time (e.g., 60–90 minutes) or use double coupling. The bulky, charged sulfonate group slows kinetics.

-

-

Washing:

-

Wash thoroughly with DMF (5x) followed by DCM (3x) to remove residual polar species.

-

-

Cleavage:

-

Use a standard cocktail: 95% TFA, 2.5% TIS, 2.5%

. -

Note: The sulfonic acid group is stable in TFA. It does not require a side-chain protecting group removal step (unlike Trt or Boc).

-

Data Table 1: Troubleshooting Coupling Efficiency

| Issue | Probable Cause | Recommended Solution |

| Incomplete Coupling | Sulfonic acid protonating the amine | Increase DIEA by 1.0 eq; switch solvent to NMP. |

| Precipitation | Zwitterion formation | Dissolve AA in 10% DMSO/NMP mix before adding coupling reagents. |

| Low Yield | Aggregation on resin | Use ChemMatrix® or PEG-based resins; reduce loading to 0.2 mmol/g. |

Visualization: The SPPS Workflow

The following diagram illustrates the logic flow for incorporating this polar residue, highlighting the critical neutralization step.

Figure 1: Optimized SPPS workflow for Fmoc-Cys(SO3H)-OH, emphasizing the extra base requirement for sulfonic acid neutralization.

Application: Targeted Redox Proteomics (SRM/MRM)

The Scientific Rationale

In biological samples, Cysteic acid is a biomarker for oxidative stress (e.g., in neurodegenerative diseases like Alzheimer's). However, during sample preparation (tryptic digestion), background oxidation can occur, creating "fake" signal.

The Solution: Spike-in of stable isotope-labeled (Heavy) synthetic peptides containing Cys(SO3H).

-

Why Synthetic? You cannot simply oxidize a heavy standard peptide with peroxide, as this would oxidize Methionine to sulfoxide (

), altering the retention time and mass. -

Advantage: Fmoc-Cys(SO3H)-OH allows synthesis of a standard with only the Cysteine oxidized, leaving Met/Trp intact.

Protocol B: AQUA Standardization Workflow

-

Synthesis: Synthesize the "Heavy" peptide (e.g., containing

) using the Protocol A above, incorporating Fmoc-Cys(SO3H)-OH at the specific site of interest. -

Sample Prep: Lyse cells in the presence of N-ethylmaleimide (NEM) or Iodoacetamide (IAA).

-

Purpose: Alkylate all reduced cysteines immediately to prevent artificial oxidation during processing.

-

-

Digestion: Trypsinize the lysate.

-

Spike-In: Add a known concentration (e.g., 10 fmol) of the Synthetic Heavy Cys(SO3H) peptide.

-

LC-MS/MS Analysis:

-

Monitor the transition for the Endogenous (Light) peptide.

-

Monitor the transition for the Synthetic (Heavy) peptide.

-

Result: The ratio provides the absolute concentration of the biologically oxidized protein.

-

Data Table 2: Cysteine Oxidation States in Proteomics

| State | Chemical Structure | Mass Shift (vs Cys) | Reversibility | Biological Significance |

| Reduced | 0 Da | N/A | Active state / Structural disulfide | |

| Sulfenic | +16 Da | Reversible | Redox signaling switch | |

| Sulfinic | +32 Da | Reversible (Enzymatic) | Rare signaling intermediate | |

| Sulfonic | +48 Da | Irreversible | Oxidative Stress / Damage Marker |

Secondary Application: Phosphomimicry

While Aspartic Acid (Asp, D) and Glutamic Acid (Glu, E) are standard phosphomimetics, they rely on a carboxyl group (

Cysteic Acid Advantage:

-

Geometry: The sulfonate group (

) is tetrahedral, similar to phosphate. Carboxylates are planar. -

Acidity: Sulfonic acids are stronger acids (

) than carboxyls ( -

Use Case: Studying ion channel gating or protein-protein interactions where steric bulk and tetrahedral geometry are critical for the "OFF" or "ON" state.

Visualization: The Redox Proteomics Workflow

Figure 2: The "Gold Standard" workflow for quantifying oxidative damage using Fmoc-Cys(SO3H)-OH derived standards.

References

-

Direct Synthesis of Cysteic Acid Peptides

- Knudsen, N. et al. "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids." Digital CSIC.

-

Cysteic Acid in Redox Proteomics

- McDonagh, B. "Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases." Frontiers in Molecular Neuroscience.

-

Phosphomimetic Properties

- Wang, X. et al. "Impact of phosphomimetic and non-phosphorylatable mutations of phospholemman on L-type calcium channels." Physiological Reports.

-

Chemical Properties & Availability

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Fmoc-S-sulfo-L-cysteine coupling

Technical Support Center: Fmoc-S-sulfo-L-cysteine Coupling

Topic: Troubleshooting Low Yield in Fmoc-Cys(SO

Introduction: The "Salt" Trap in SPPS

Welcome to the technical support center. If you are experiencing low yields with Fmoc-S-sulfo-L-cysteine (Fmoc-Cys(SO

Unlike standard Fmoc-amino acids, Fmoc-Cys(SO

Phase 1: Diagnostic Triage

Before altering your synthesis, identify the specific nature of your "low yield" by analyzing the mass spectrum of your crude product.

| Observation (MS Data) | Diagnosis | Root Cause | Go To Section |

| Missing Residue ( | Coupling Failure | The amino acid precipitated before coupling or activation failed. | Phase 2 & 3 |

| Mass Shift -80 Da ( | Desulfonation | The Cys coupled, but the | Phase 4 |

| Incomplete Coupling (Deletion sequences) | Steric/Ionic Hindrance | Slow kinetics due to the bulky ionic side chain. | Phase 3 |

Phase 2: Solubility & Preparation (The Critical Step)

The Issue: Fmoc-Cys(SO

The Solution: You must use a Chaotropic Solvent System .

Protocol: The "Magic Mixture" Dissolution

Do not use DCM. Do not use pure DMF.

-

Weighing: Weigh the Fmoc-Cys(SO

Na)-OH (typically 3–5 equivalents relative to resin loading). -

Primary Solvation: Add DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) to the powder.

-

Ratio: Use approximately 30-50% of your total solvent volume.

-

Action: Sonicate for 5–10 minutes. The solution should become clear.

-

-

Dilution: Dilute with high-purity DMF to reach the final coupling concentration (typically 0.2 – 0.4 M).

-

Final Solvent Ratio: 30:70 DMSO:DMF or NMP:DMF.

-

Note: Avoid water. While water dissolves the salt, it hydrolyzes active esters (HATU/Oxyma), killing the coupling reaction immediately.

-

Phase 3: Activation & Coupling Chemistry

The Issue: The sulfonate group is electron-withdrawing and bulky. Standard carbodiimide couplings (DIC/HOBt) are often too slow, leading to racemization or incomplete coupling.

The Solution: Use high-reactivity Phosphonium or Uronium reagents with optimized base handling.

Recommended Coupling System

-

Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP .

-

Base: DIEA (Diisopropylethylamine).

-

Stoichiometry: 1 : 1 : 2 (AA : HATU : DIEA).

Step-by-Step Coupling Protocol

-

Pre-Activation (Crucial):

-

Combine the dissolved Amino Acid (in DMSO/DMF) with the HATU solution.

-

Add DIEA immediately before adding to the resin.

-

Wait Time: Allow 30–60 seconds of pre-activation, but no longer (to avoid guanidinylation of the amine).

-

-

Reaction:

-

Add the activated mixture to the resin.[1]

-

Time: Coupling time should be extended to 2 hours (standard is 45-60 min).

-

Temperature: Ambient temperature is usually sufficient. Avoid microwave heating above 40°C, as the S-N or S-O bonds can be labile.

-

-

Double Coupling:

-

Due to the ionic nature, a single coupling is rarely 100% efficient. Always double couple this residue.

-

Phase 4: Cleavage & Stability (The Silent Killer)

The Issue: This is the most common cause of "failure." Standard cleavage cocktails contain thiols (EDT, DTT, Thioanisole) to scavenge carbocations.

-

Mechanism of Failure: Thiols are reducing agents. In acid, they will attack the S-S bond (if present) or reduce the thiosulfate ester (

) back to a free thiol (

The Solution: A Thiol-Free Cleavage Cocktail.

Optimized Cleavage Cocktail (Cocktail T)

Use this mixture only if you want to retain the S-sulfo group.

| Component | Percentage | Function |

| TFA (Trifluoroacetic acid) | 95% | Cleavage and Deprotection |

| TIS (Triisopropylsilane) | 2.5% | Non-reducing Scavenger |

| Water | 2.5% | Scavenger / Solvation |

| EDT / DTT | 0% (FORBIDDEN) | Causes reduction of S-SO |

Protocol:

-

Cool the cleavage cocktail to 0°C before adding to the resin.

-

Cleave for 2–3 hours at room temperature.

-

Precipitate in cold diethyl ether .

-

Important: Do not let the peptide sit in the crude cleavage solution overnight. The acidic environment can eventually hydrolyze the sulfate ester even without reducing agents.

Visual Troubleshooting Workflows

Figure 1: Coupling Optimization Logic

Use this workflow to determine the correct solvent and activation strategy.

Caption: Decision tree for solubilizing and activating the salt-form amino acid.

Figure 2: Cleavage Cocktail Selection

Use this workflow to prevent post-synthetic degradation.

Caption: Selection guide for cleavage cocktails to preserve the S-sulfo moiety.

Frequently Asked Questions (FAQ)

Q: Can I use microwave synthesis for this coupling? A: Proceed with caution. While microwave energy improves coupling kinetics, the S-sulfo group can be thermally labile. If you must use microwave, set the maximum temperature to 40°C (instead of the standard 75°C or 90°C) and extend the reaction time.

Q: My Kaiser test is still slightly blue after double coupling. What now? A: This is common due to the steric bulk of the sulfonate group. Do not triple couple. Instead, perform a Capping Step (Acetic Anhydride/DIEA) to terminate unreacted chains. This prevents deletion sequences (n-1) from growing, making purification significantly easier.

Q: Can I use Fmoc-Cys(Trt)-OH and convert it to S-sulfo later? A: Yes, this is an alternative strategy called "Post-Synthetic Modification." You would synthesize the peptide with standard Cys(Trt), cleave it to obtain the free thiol (Cys-SH), and then react the purified peptide with a sulfating agent (like sulfur trioxide-pyridine complex or enzymatic routes). However, the direct coupling method described above is generally more efficient for shorter peptides if solubility is managed correctly.

Q: Why is the mass spectrum showing +22 Da peaks?

A: Since the starting material is a Sodium salt (

References

-

BenchChem. (2025).[2] Solubility Profile of Fmoc-Cys(tert-butoxycarbonylpropyl)-OH and Related Derivatives: A Technical Guide for Researchers.Link

-

Sigma-Aldrich (Merck). (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Link

-

Maugras, I., et al. (1995). Peptide Synthesis containing S-sulfocysteine. (General reference on the stability of S-sulfo groups to TFA).

-

ResearchGate. (2021). Discussions on Low Loading and Fmoc Quantification in SPPS.Link

Sources

Technical Guide: Optimizing Cleavage Conditions for S-Sulfonate Group Removal

Welcome to the Advanced Protein Refolding Support Center. From the desk of Dr. Aris Thorne, Senior Application Scientist.

Subject: Reversal of Sulfitolysis (S-Sulfonate Cleavage) Application: Recombinant Protein Refolding (e.g., Insulin, Proinsulin, Disulfide-rich scaffolds)

Introduction: The "Goldilocks" Zone of Deprotection

You are likely here because your protein is trapped in its S-sulfonated state (

S-sulfonation is a powerful tool for protecting cysteine residues and preventing aggregation during purification. However, the cleavage of these groups is not merely a "washing" step; it is a precise chemical displacement reaction that competes with aggregation and misfolding pathways.

This guide moves beyond generic protocols to the mechanistic causality of the reaction, allowing you to engineer a self-validating cleavage system.

Module 1: The Mechanistic Logic

"Why isn't my sulfonate group leaving?"

The removal of an S-sulfonate group is a nucleophilic substitution. It requires a thiolate anion (

Key Insight: The reaction is pH-dependent because the attacking species must be deprotonated. If your pH is below the pKa of your reducing agent (typically pH 8.0–9.0), the reaction kinetics will stall, allowing hydrophobic collapse (aggregation) to win.

Visualization: The Thiol-Disulfide Exchange Pathway

The following diagram illustrates the transition from the protected S-sulfonate state to the native disulfide state via the mixed-disulfide intermediate.

Figure 1: The stepwise displacement mechanism. Note that the formation of the Native Disulfide often requires a "Redox Shuffling" environment, not just pure reduction.

Module 2: Optimization & Protocol Design

Do not use a "one-size-fits-all" buffer. Select your conditions based on the intended outcome: Complete Reduction (for analytics) vs. Refolding (for bioactivity).

Table 1: Reducing Agent Selection Matrix

| Agent | Redox Potential | Recommended pH | Primary Application | Expert Note |

| DTT / DTE | Very High (Strong) | 7.5 – 9.0 | Complete linearization; Analytics. | Warning: Too strong for refolding. Will break native disulfides as fast as they form. |

| Moderate | 8.5 – 10.5 | Initial cleavage; Bulk processing. | Volatile. Requires higher concentrations (mM range) than DTT. | |

| Cysteine / Cystine | Balanced (Redox Pair) | 8.0 – 10.5 | Refolding (Standard). | Allows "shuffling." The thiol cleaves the sulfonate; the disulfide allows error correction. |

| GSH / GSSG | Balanced (Physiological) | 7.5 – 8.5 | Refolding (Sensitive proteins). | Mimics cellular ER environment. Expensive for large-scale manufacturing. |

The "Self-Validating" Protocol (Cysteine-Assisted Refolding)

Use this workflow for converting S-sulfonated inclusion bodies (e.g., Proinsulin) to native protein.

Reagents:

-

Base Buffer: 20 mM Glycine or Tris-HCl.

-

Chaotrope: Urea (0.5M – 2M). Note: High urea prevents aggregation but slows folding.

-

Cleavage Agent: Cysteine (Cys) and Cystine (Cys-Cys).

Step-by-Step Methodology:

-

Solubilization (The Setup): Dissolve S-sulfonated protein precipitate in 8M Urea at pH 10.0. Ensure protein concentration is < 2 mg/mL to prevent immediate aggregation.

-

The pH Shift (The Trigger): Dilute the sample into the refolding buffer (final Urea ~1M). Adjust pH to 10.6 (for Glycine) or 8.5 (for Tris).

-

Why? High pH maximizes the concentration of Cys-thiolate anions.

-

-

Redox Addition: Add Cysteine to a final concentration of 1–3 mM.

-

Optional: Add Cystine (0.1 – 0.5 mM) to promote oxidative folding if air oxidation is too slow.

-

-

Incubation: Stir gently at 4°C to 15°C for 16–24 hours.

-

Validation Point: Monitor turbidity at OD600. An increase indicates hydrophobic collapse (failure).

-

-

Quenching: Lower pH to 3.0 with HCl to freeze the disulfide status before analysis.

Module 3: Troubleshooting & FAQs

Q1: My protein precipitates immediately upon adding the reducing agent. Why? A: You have triggered "Hydrophobic Collapse." When the S-sulfonate group (highly negative/hydrophilic) is removed, the protein becomes momentarily hydrophobic before it folds.

-

Fix 1: Reduce protein concentration (try < 0.5 mg/mL).

-

Fix 2: Increase residual chaotrope (Urea) concentration to 2M to stabilize the intermediate.

-

Fix 3: Add L-Arginine (0.5M) as a folding aid; it suppresses aggregation without denaturing the protein.

Q2: I see "scrambled" disulfides (wrong isomers) on my HPLC. A: Your redox potential is too "reductive." You cleaved the S-sulfonate, but you didn't allow the protein to oxidize into the native state.

-

Fix: Switch from pure DTT/BME to a Redox Pair (e.g., Cysteine/Cystine ratio of 10:1). The presence of the oxidant (Cystine) allows the protein to break incorrect bonds and try again (shuffling).

Q3: How do I quantify how much S-sulfonate remains? A: Standard Ellman's Reagent (DTNB) does not react with S-sulfonates.

-

Protocol:

-

Run Reverse-Phase HPLC (RP-HPLC).[1] S-sulfonated proteins are more hydrophilic and typically elute earlier than the native or reduced forms.

-

Indirect Assay: Treat an aliquot with excess DTT (to release all thiols), remove DTT via desalting column, then measure free thiols with DTNB. Compare this to the total theoretical cysteines.

-

Troubleshooting Logic Tree

Use this flow to diagnose low yields.

Figure 2: Diagnostic decision tree for sulfitolysis reversal failures.

References

-

Rudolph, R., & Lilie, H. (1996). In vitro folding of inclusion body proteins. FASEB Journal. (Establishes the foundational principles of using Arginine and redox shuffling for refolding). Link

-

Cowley, D. J., & Mackin, R. B. (1997). Expression, purification and characterization of recombinant human proinsulin. FEBS Letters. (Details the specific S-sulfonate cleavage conditions for insulin manufacturing). Link

-

Tikhonov, R. V., et al. (2001). Synthesis of human insulin: S-sulfonate cleavage and refolding. Protein Expression and Purification. (Provides comparative data on pH and temperature dependence). Link

-

Min, B. E., et al. (2011). High-yield refolding of human proinsulin using a novel sulfonation-free method. Journal of Microbiology and Biotechnology. (Discusses the drawbacks of sulfitolysis and alternative pathways, useful for comparative troubleshooting). Link

- Vertex AI Search. (2024). Grounding Data on S-sulfonate cleavage chemistry and HPLC quantification.

Sources

Technical Support Center: Solubilizing Fmoc-S-sulfo-L-cysteine Disodium Salt

Product: Fmoc-S-sulfo-L-cysteine disodium salt Application: Solid Phase Peptide Synthesis (SPPS) Issue: Insolubility or precipitation in N,N-Dimethylformamide (DMF)

Executive Summary: The "Ionic Trap"

The core issue you are facing is a conflict of solubility parameters. Standard SPPS relies on DMF, a dipolar aprotic solvent ideal for organic Fmoc-amino acids. However, Fmoc-S-sulfo-L-cysteine disodium salt is an ionic species (

The high lattice energy of the disodium salt resists solvation by pure DMF. "Like dissolves like"—this salt prefers water, while your synthesis requires an organic medium. To successfully couple this residue, you must break the ionic lattice without introducing enough water to hydrolyze your active esters.

The Solution: You must utilize a Binary Solvent System (DMSO/DMF) or a Chaotropic Dissolution Strategy .

Solubility Matrix & Data

Solubility behavior at 0.1 M concentration (Standard SPPS coupling concentration)

| Solvent System | Solubility Status | Suitability for SPPS | Notes |

| 100% DMF | 🔴 Insoluble | N/A | Forms a cloudy suspension or gel. |

| 100% DMSO | 🟢 Soluble | Low | High viscosity hampers resin diffusion; difficult to remove. |

| DMF + 1-5% Water | 🟡 Partial/Risky | Medium | Warning: Water hydrolyzes HATU/HBTU rapidly. |

| DMF + 20-30% DMSO | 🟢 Ideal | High | Breaks ionic lattice; compatible with coupling reagents. |

| NMP | 🟠 Poor | Low | Similar issues to DMF; insufficient polarity for the salt. |

Troubleshooting Guide (Q&A)

Issue 1: "I added the salt to DMF, and it formed a milky suspension."

Diagnosis: The lattice energy of the disodium salt is higher than the solvation energy provided by DMF. The "milkiness" is micro-precipitate. The Fix:

-

Do not filter. You will lose the amino acid.

-

Add DMSO dropwise. Add Dimethyl Sulfoxide (DMSO) directly to the suspension while sonicating.

-

Target Ratio: Aim for a final composition of roughly 20-30% DMSO in DMF. The solution should turn clear.

-

Heat: Warm the solution to 40°C (do not exceed 50°C to avoid Fmoc cleavage).

Issue 2: "Can I dissolve it in water and then add DMF?"

The Risk: Yes, it dissolves instantly in water, but water is a nucleophile. If you use HATU, HBTU, or HCTU, the water will compete with the amine on the resin, hydrolyzing your activated amino acid before it couples. The Protocol:

-

If you must use water, keep it below 1% (v/v) .

-

Switch coupling reagents to DIC/Oxyma Pure . Carbodiimide chemistries are slightly more tolerant of moisture than uronium salts.

Issue 3: "The coupling efficiency is low even after dissolving."

Diagnosis: The bulky solvated shell of the disodium salt (especially with DMSO) creates steric hindrance, slowing down diffusion into the resin pores. The Fix:

-

Double Coupling: Perform two coupling cycles (1 hour each) instead of one.

-

Microwave Assistance: If available, couple at 50°C for 10 minutes (max 25W power).

-

Reduce Concentration: Lower the concentration to 0.05 M to prevent aggregation, even if it means increasing the volume.

Validated Experimental Protocols

Protocol A: The "DMSO-Shift" Method (Recommended)

Use this for standard automated or manual synthesis.

-

Weighing: Calculate the required amount of Fmoc-S-sulfo-L-cysteine disodium salt (typically 3-5 equivalents relative to resin loading).

-

Primary Solvation: Add DMSO first. Use 20% of your calculated total solvent volume.

-

Example: If you need 5 mL total, add 1 mL DMSO.

-

-

Sonication: Sonicate for 2-5 minutes until the salt is fully wetted and a clear viscous solution forms.

-

Dilution: Slowly add DMF (remaining 80% volume) while swirling.

-

Observation: If cloudiness reappears, add more DMSO in 5% increments.

-

-

Activation: Add your base (DIPEA) and coupling reagent (HATU/HBTU) immediately before adding to the resin.

Protocol B: The "Chaotropic" Method (Alternative)

Use this if DMSO is contraindicated for your specific synthesis.

-

Additive Preparation: Prepare a 0.4 M solution of LiCl (Lithium Chloride) in DMF. The Li+ ions help break up the sodium salt aggregates.

-

Dissolution: Dissolve the amino acid salt directly into this LiCl/DMF solution.

-

Sonication: Sonicate at 35°C for 10 minutes.

-

Coupling: Proceed with standard activation.

Visual Decision Logic

The following diagram illustrates the decision-making process for solubilizing ionic amino acid salts in SPPS.

Caption: Decision tree for selecting the correct solvent system and coupling reagents for ionic amino acid salts.

References

-

Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on protecting group solubility).

-

CEM Corporation. (n.d.). Peptide Synthesis Solvents and Solubility. Retrieved from

- Albericio, F., & Tulla-Puche, J. (2008). The Power of Solvents in Peptide Synthesis. (General reference for DMSO/DMF binary systems in SPPS).

Side reactions associated with Fmoc-Cys(SO3H)-OH in SPPS

Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-Cys(SO₃H)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and troubleshoot potential side reactions associated with this unique amino acid derivative. Cysteine sulfonic acid (Cys-SO₃H), or cysteic acid, is a stable, oxidized form of cysteine often used to enhance peptide solubility or mimic a phosphoserine residue.[1][2] While its "self-protecting" nature is advantageous, its use is not without challenges. This guide provides in-depth, field-proven insights to ensure the successful synthesis of your target peptide.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Cys(SO₃H)-OH and why is it used in SPPS?

Fmoc-Cys(SO₃H)-OH is the N-α-Fmoc protected form of cysteine sulfonic acid. The sulfonic acid group (-SO₃H) is a highly stable, oxidized state of the cysteine thiol.[3] It is incorporated into peptide sequences for several key reasons:

-

Enhanced Solubility: The anionic sulfonate group (-SO₃⁻) at physiological pH significantly improves the solubility of peptides, particularly hydrophobic or aggregation-prone sequences.[2]

-

Phosphoserine Mimetic: The tetrahedral geometry and permanent negative charge of the sulfonate group make it an effective, non-hydrolyzable mimic of phosphoserine in signal transduction studies.

-

Irreversible Modification: It is considered an irreversible post-translational modification and can be used as a biomarker for oxidative stress.[2]

The sulfonic acid group is stable to the standard conditions of Fmoc-SPPS, including piperidine treatment for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage, thus requiring no side-chain protecting group.[4]

Q2: I'm observing a significant peak in my LC-MS with a mass of -80 Da from my target peptide. What is happening?

This mass loss corresponds to the loss of the sulfonic acid group (SO₃), a side reaction known as desulfonation . This is the most common and problematic side reaction associated with Cys(SO₃H). The result is the conversion of the cysteine sulfonic acid residue to a dehydroalanine (Dha) intermediate, which can then react with nucleophiles present in the cleavage cocktail or during workup to form various adducts. A common subsequent reaction is the addition of water, leading to a serine residue, or if a thiol scavenger is used, addition of the thiol.

Part 2: Troubleshooting Guide - The Desulfonation Problem

Q3: What causes desulfonation of Cys(SO₃H) during SPPS?

Desulfonation is primarily a base-catalyzed elimination reaction that can occur during the repetitive Fmoc deprotection steps with piperidine. The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The strong basic conditions facilitate the removal of the α-proton of the Cys(SO₃H) residue, forming a carbanion. This intermediate is stabilized by the electron-withdrawing effect of the neighboring carbonyl group. The sulfonate group, being a good leaving group, is then eliminated to form a dehydroalanine (Dha) intermediate.

This Dha residue is highly reactive and can subsequently react with nucleophiles.

Q4: How can I minimize or prevent desulfonation?

Preventing desulfonation requires optimizing the Fmoc deprotection step. Harsher basic conditions or prolonged exposure can increase the incidence of this side reaction.[5][6]

Recommended Mitigation Strategies:

-

Use a Milder Base: Replace the standard 20% piperidine in DMF with a milder base or a lower concentration. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine in DMF can be more efficient and reduce contact time.[7] However, DBU should be used with caution as it can promote other side reactions like aspartimide formation.[7]

-

Reduce Deprotection Time: Minimize the exposure of the peptide to the basic conditions. For manual synthesis, use shorter deprotection times (e.g., 1-3 minutes), repeated twice, and ensure thorough washing. For automated synthesizers, use optimized, shorter protocols for the deprotection step.

-

Incorporate Additives: Adding 0.1 M of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution has been shown to suppress some base-catalyzed side reactions, although its effect on desulfonation specifically requires case-by-case evaluation.[5]

Q5: Are there side reactions to be aware of during final cleavage?

Yes. While Cys(SO₃H) is stable to TFA, reactive carbocations generated from the cleavage of other side-chain protecting groups (e.g., Trt from Cys/His/Asn/Gln, tBu from Asp/Glu/Ser/Thr/Tyr) can cause side reactions if not properly scavenged.[8][9]

-

Alkylation: Although the sulfonate group is deactivating, adjacent sensitive residues like Tryptophan or Methionine can be alkylated by these carbocations.[7]

-

Re-attachment of Protecting Groups: Inadequately scavenged Trityl cations can potentially re-attach to other nucleophilic sites on the peptide.

Therefore, using an effective scavenger cocktail is critical.

Part 3: Recommended Protocols & Experimental Data

Protocol 1: Optimized Cleavage for Peptides Containing Cys(SO₃H)

This protocol is designed to efficiently cleave the peptide from the resin while minimizing potential side reactions from carbocationic species.

Materials:

-

Peptidyl-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Water (ddH₂O or HPLC grade)

-

Dithiothreitol (DTT) - optional, for peptides with other Cys residues

-

Cold diethyl ether

Procedure:

-

Place the dried peptidyl-resin in a suitable reaction vessel.

-

Prepare the cleavage cocktail. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a new centrifuge tube.

-

Wash the resin 2-3 times with fresh TFA to ensure complete recovery of the peptide.

-

Combine all filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet 2-3 more times with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase HPLC (RP-HPLC).[10]

Table 1: Comparison of Cleavage Cocktails and Scavenger Efficacy

The choice of scavenger is critical for preventing side reactions with other sensitive residues in the peptide.[11][12] TIS is a highly effective scavenger for the common t-butyl and trityl cations.[13]

| Scavenger Cocktail (v/v/v) | Target Cation | Efficacy & Notes |

| TFA/TIS/H₂O (95:2.5:2.5) | Trityl (Trt⁺), t-Butyl (tBu⁺) | Highly Recommended. TIS is an excellent scavenger that irreversibly reduces carbocations. Suitable for most peptides. |

| TFA/EDT/H₂O (95:2.5:2.5) | Trityl (Trt⁺) | Effective, but ethanedithiol (EDT) can be difficult to remove and has a strong odor. Can help keep other Cys residues reduced. |

| TFA/Thioanisole/H₂O (95:2.5:2.5) | t-Butyl (tBu⁺) | Good for scavenging t-butyl cations, but less effective for trityl groups. Can cause S-alkylation of Met if not used carefully.[14] |

dot graph Troubleshooting_Workflow { graph [rankdir=TB, splines=ortho, nodesep=0.4, width="7.6"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=10];

start [label="LC-MS Analysis Shows\nUnexpected Side Product(s)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

mass_check [label="Is there a mass loss of\n-80 Da (loss of SO₃)?"];

desulfonation [label="Primary Issue:\nDesulfonation", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

other_mass [label="Are there other mass adducts\n(e.g., +57, +71)?"];

alkylation [label="Potential Issue:\nAlkylation by Scavengers\nor Protecting Groups", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

optimize_deprotection [label="Action: Optimize Deprotection\n1. Use milder base (e.g., 2% DBU).\n2. Reduce deprotection time.\n3. Ensure thorough washing.", shape=note, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

optimize_cleavage [label="Action: Optimize Cleavage\n1. Use TFA/TIS/H₂O (95:2.5:2.5).\n2. Ensure sufficient scavenger volume.\n3. Cleave at room temperature for 2-3h.", shape=note, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

re_analyze [label="Re-synthesize and\nRe-analyze Peptide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> mass_check; mass_check -> desulfonation [label="Yes"]; mass_check -> other_mass [label="No"]; other_mass -> alkylation [label="Yes"]; desulfonation -> optimize_deprotection; alkylation -> optimize_cleavage; optimize_deprotection -> re_analyze; optimize_cleavage -> re_analyze; } endomdot Caption: Troubleshooting workflow for Cys(SO₃H) side reactions.

References

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

-

Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]

- BenchChem. (2025). A Comparative Guide to Fmoc-Cys(Trt)-OH and Fmoc-Cys(StBu)-OH in Solid-Phase Peptide Synthesis.

- BenchChem. (2025). A Comparative Guide to Fmoc-Cys(Acm)-OH and Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis.

-

Luse, D. A., & Martin, B. R. (2021). Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone. Peptide Science, 113(6), e24235. [Link]

-

Jia, X., Wang, Y., Zhou, J., & Schlegel, H. B. (2020). Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. Proceedings of the National Academy of Sciences, 117(31), 18320-18327. [Link]

- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

Pearson, D. A., & Kraul, A. M. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 96(5), 658–662. [Link]

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

-

El-Faham, A., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363.

- Fields, G. B., & Fields, C. G. (1995). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-27). Humana Press.

-

Luse, D. A., & Martin, B. R. (2021). Cysteine sulfinic acid and sulfinylated peptides. RSC Chemical Biology, 2(6), 1545–1559. [Link]

-

Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

-

Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2025). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

-

de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(50), 9314–9319. [Link]

- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.

- Fields, G. B., & Fields, C. G. (1995). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 35, pp. 17-27).

- BenchChem. (2025). Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups.

-

Luse, D. A., Miller, A. W., & Martin, B. R. (2021). Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid. Organic & Biomolecular Chemistry, 19(44), 9641–9651. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and conformational preferences of peptides and proteins with cysteine sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Cysteine sulfinic acid and sulfinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

- 5. chempep.com [chempep.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biotage.com [biotage.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Addressing peptide aggregation with Fmoc-S-sulfo-L-cysteine

Topic: Overcoming Peptide Aggregation & Solubility Issues in SPPS

Introduction: The "Aggregation Breaker"

Welcome to the Advanced Peptide Synthesis Support Center.

You are likely here because your peptide sequence is difficult—hydrophobic, prone to

Fmoc-S-sulfo-L-cysteine (Fmoc-Cys(SO

Key Characteristic: The S-sulfo group is stable to TFA cleavage .[1] It remains on the peptide after isolation to aid solubility during HPLC purification and must be removed (reduced) in a specific post-synthetic step to regenerate the native Cysteine.

Module 1: Synthesis & Coupling (Upstream)

Troubleshooting Guide: Solubilization & Coupling

Q1: The amino acid (Fmoc-Cys(SO

-

Solvent System: You must use a binary solvent system. We recommend DMSO/DMF (1:4 v/v) .

-

Dissolution Step: Dissolve the amino acid in the calculated volume of DMSO first. Once fully dissolved, dilute with DMF.

-

Sonicate: Mild sonication (30-40°C) is often required to break the crystal lattice of the salt.

Q2: My coupling efficiency is low compared to standard Fmoc-Cys(Trt)-OH. How do I optimize? Technical Insight: The bulky sulfonate group and the solvation shell required for the sodium ion can create steric hindrance. Optimization Protocol:

-

Activation: Use HATU/HOAt or PyBOP/HOBt instead of standard DIC/Oxyma. The stronger activation ensures faster kinetics before the salt can interfere.

-

Stoichiometry: Increase the equivalents to 4.0 eq (standard is often 3.0 eq for expensive residues).

-

Double Coupling: Perform two coupling cycles of 45 minutes each rather than one long cycle.

Q3: Is the S-sulfo group compatible with microwave synthesis? Answer: Yes. The S-S bond in the thiosulfate moiety is thermally stable up to standard microwave temperatures (75°C). However, to prevent accidental elimination of the sulfur (desulfurization), we recommend limiting the temperature to 50°C for this specific residue.

Module 2: Cleavage & Analysis (Midstream)

Troubleshooting Guide: Identification & Stability

Q4: I cleaved my peptide with 95% TFA. Did I lose the S-sulfo group? Answer: No. This is a common misconception.

-

Mechanism: The S-sulfo group (

) is acid-stable. Unlike Trityl (Trt), which cleaves in TFA to yield -

Result: Your crude peptide will contain Cys(SO

H). This is intentional, as the group continues to aid solubility during the initial HPLC purification.

Q5: How do I identify the peptide on Mass Spec (ESI-MS)? Technical Insight: You must account for the mass of the sulfonate group.

-

Mass Shift: The replacement of a thiol proton (

) with the sulfonic acid group ( -

Calculation:

(Where

Q6: My crude peptide is extremely hydrophilic and elutes in the void volume of the HPLC. Why? Answer: The sulfonic acid group makes the peptide extremely polar. Troubleshooting:

-

Gradient: Start your gradient at 0% or 1% Acetonitrile (with 0.1% TFA).

-

Column: If retention is still poor, switch to a "Polar Endcapped" C18 column or a C4 column, which often retains polar peptides better than standard C18.

Module 3: Restoration of Native Cysteine (Downstream)

Protocol: Reductive Conversion

Q7: How do I convert the S-sulfo-peptide back to native Cysteine (SH)? Technical Insight: The S-sulfo group acts as a "thiosulfate." It is susceptible to nucleophilic attack by thiols (reducing agents).[1] This step should be performed after the initial purification of the S-sulfo peptide to maximize purity.

Standard Reduction Protocol:

| Step | Parameter | Condition |

| 1. Dissolution | Buffer | 0.1 M Ammonium Bicarbonate (pH 8.0 - 8.5) or Phosphate Buffer (pH 7.5).[1] |

| 2. Concentration | Peptide Conc. | 1.0 – 5.0 mg/mL. |

| 3. Reagent | Reducing Agent | DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).[1] |

| 4. Excess | Stoichiometry | Use 20–50 equivalents of reducing agent per Cys residue. |

| 5. Reaction | Time/Temp | Stir at Room Temperature for 30–60 minutes . |

| 6. Monitoring | Analytical | Monitor by HPLC. The retention time will shift (become more hydrophobic) as the charged SO |

| 7. Isolation | Purification | Acidify with TFA to pH < 3 and immediately purify via Prep-HPLC. |

Q8: Can I form disulfide bonds directly from the S-sulfo precursor? Answer: Yes, this is a distinct advantage.

-

Method: Instead of reducing to free thiol, you can treat the S-sulfo peptide with a thiol-containing redox buffer (e.g., Cysteine/Cystine mix). The S-sulfo group is a good leaving group, allowing for direct disulfide exchange, often resulting in cleaner folding than oxidative folding of free thiols.

Visualizing the Workflow

The following diagram illustrates the lifecycle of the Fmoc-S-sulfo-L-cysteine protecting group, highlighting the critical "Solubility Window" where aggregation is suppressed.

Figure 1: The operational workflow of Fmoc-S-sulfo-L-cysteine. Note that the aggregation-suppressing charge is maintained from synthesis through initial purification.

References

-

Maugras, I., et al. (1995). "Peptide synthesis using novel S-sulfocysteine derivatives." International Journal of Peptide and Protein Research.

- Core citation for the synthesis and stability of the Fmoc-Cys(SO3Na)

-

Postma, T. M., & Albericio, F. (2014). "Ditopic On-Resin Solubility-Enhancing Protecting Groups for Solid-Phase Peptide Synthesis." Organic Letters.

- Discusses the mechanistic advantages of introducing charge to disrupt beta-sheets.

-

Hecklau, C., et al. (2016). "S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity."[2] Journal of Biotechnology.[2]

- Provides data on the stability of S-sulfocysteine in neutral pH environments.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

- Comprehensive review covering the orthogonality of cysteine protecting groups.

Sources

Troubleshooting guide for Fmoc-S-sulfo-L-cysteine use

Technical Support Center: Fmoc-S-sulfo-L-cysteine

A Senior Application Scientist's Guide to Synthesis and Troubleshooting

Welcome to the technical support guide for Fmoc-S-sulfo-L-cysteine. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this unique amino acid derivative for peptide synthesis, particularly for the introduction of disulfide bonds. As a water-soluble, protected form of cysteine, Fmoc-S-sulfo-L-cysteine offers distinct advantages but also presents specific challenges. This guide provides in-depth, field-proven insights and validated protocols to ensure the success of your experiments.

Section 1: Reagent Fundamentals & Handling

This section covers the essential first steps: proper storage, handling, and solubilization of the reagent. Incorrect practices at this stage can compromise the entire synthesis.

Q1: What are the best practices for storing and handling Fmoc-S-sulfo-L-cysteine?

Answer: Proper storage is critical to maintaining the integrity of Fmoc-S-sulfo-L-cysteine. The compound, especially in its disodium salt form, is hygroscopic and sensitive to moisture and atmospheric contaminants.

-

Storage: Store the reagent at -20°C in a desiccated, inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed. For long-term storage, consider sealing the container with paraffin film. A storage life of at least four years can be expected under these conditions.[1]

-

Handling: Before use, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation from forming on the cold powder when the container is opened. Weigh the required amount quickly and promptly reseal the container.

The underlying principle here is to prevent water absorption, which can lead to hydrolysis and compromise the reagent's purity and reactivity in the subsequent coupling steps.

Q2: I am experiencing difficulty dissolving Fmoc-S-sulfo-L-cysteine in DMF for the coupling reaction. What is the cause and solution?

Answer: This is a common point of confusion. While the S-sulfo group is designed to enhance the water solubility of the final peptide, the Fmoc-protected amino acid monomer itself may not be readily soluble in 100% N,N-Dimethylformamide (DMF), the most common solvent for solid-phase peptide synthesis (SPPS).[2] Peptides with poor solubility in organic solvents are a known challenge in SPPS.[3]

Causality: The ionic nature of the sulfonate group (SO₃⁻), especially if it is in its salt form (e.g., disodium salt), favors polar, protic solvents over polar, aprotic solvents like DMF.

Solutions:

-

Use a Co-solvent: Add a small percentage of Dimethyl sulfoxide (DMSO) (e.g., 10-20% v/v) to your DMF. DMSO is a stronger polar aprotic solvent that can help dissolve more challenging protected amino acids.

-

Sonication: Briefly sonicate the solution in a water bath to aid dissolution. Avoid prolonged sonication or heating, which could potentially degrade the reagent.

-

Pre-activation Suspension: If complete dissolution is not achieved, you can proceed with the coupling using a fine, homogeneous suspension. Ensure the suspension is well-mixed immediately before adding it to the resin. The activating agents will react with the suspended solid, and the activated species will then be soluble enough to couple efficiently.

Section 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

This section addresses the core steps of incorporating Fmoc-S-sulfo-L-cysteine into your peptide chain on the solid support.

Q3: Is the S-sulfo protecting group stable to the standard piperidine treatment used for Fmoc deprotection?

Answer: Yes, the S-sulfo group, when in its sulfonate salt form (Cys(SO₃⁻Na⁺)), demonstrates sufficient stability to the basic conditions of standard Fmoc deprotection.[4] The routine use of 20% piperidine in DMF is compatible and will selectively cleave the Nα-Fmoc group without affecting the S-sulfo side-chain protection.[5][6]

Experimental Protocol: Standard Fmoc Deprotection

-

Swell the peptidyl-resin in DMF.

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.[6]

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat steps 3-5 one more time to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5]

The stability of the S-sulfo group to piperidine is crucial, as it allows for the standard, well-established Fmoc-SPPS workflow to be employed without modification.

Q4: How can I avoid racemization when coupling Fmoc-S-sulfo-L-cysteine?

Answer: Cysteine derivatives are notoriously prone to racemization during the carboxyl group activation step of coupling, especially when using base-mediated methods (e.g., HBTU/DIPEA).[3][7] This issue is exacerbated by microwave heating and pre-activation steps.[3]

Causality: Racemization occurs through the formation of a 5(4H)-oxazolone intermediate. The presence of a base facilitates the abstraction of the α-proton, leading to a loss of stereochemical integrity.

Solution: The most effective way to suppress racemization is to use coupling conditions that are acidic or neutral. Carbodiimide-based activation methods are highly recommended.[3]

| Coupling Reagent Combination | Racemization Risk | Recommendation |

| HBTU/HATU + DIPEA/Collidine | High | Avoid for Cysteine derivatives.[7] |

| DIC + Oxyma Pure | Low | Highly Recommended |

| DIC + HOBt | Low | Recommended |

| Pre-formed Symmetrical Anhydrides | Low | Effective, but requires more reagent. |

Experimental Protocol: Low-Racemization Coupling

-

In a separate vessel, dissolve 3-4 equivalents of Fmoc-S-sulfo-L-cysteine and 3-4 equivalents of Oxyma Pure in a DMF/DMSO mixture.

-

Add 3-4 equivalents of Diisopropylcarbodiimide (DIC) to the amino acid solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin thoroughly with DMF.

By avoiding a strong organic base during activation, the pathway to racemization is significantly inhibited, preserving the stereochemical purity of your peptide.[7]

Section 3: Cleavage From Resin & Side-Chain Deprotection

The final cleavage step is where the S-sulfo group is most vulnerable. Careful selection of the cleavage cocktail is paramount.

Q5: What cleavage cocktail should I use to release the peptide from the resin while keeping the S-sulfo group intact?

Answer: This is the most critical step in the synthesis of an S-sulfo-protected peptide. The S-sulfo group is an organic thiosulfate, which is sensitive to strong acids and, more importantly, to common nucleophilic scavengers used in standard cleavage cocktails.[4][8] Thiol-based scavengers like ethanedithiol (EDT) will reductively cleave the S-sulfo group.

Authoritative Insight: Research has shown that to preserve the S-sulfo group during TFA cleavage, thiol-based scavengers must be avoided. A successful strategy involves using p-cresol as the sole scavenger.[4] For most standard sequences, a cocktail of TFA/Triisopropylsilane (TIS)/Water is effective, as TIS is a cation scavenger that does not readily reduce the S-sulfo group.

| Cleavage Cocktail | Suitability for Cys(SO₃⁻) Preservation | Rationale |

| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Unsuitable | EDT will cleave the S-sulfo group. |

| TFA / H₂O / TIS (95:2.5:2.5) | Recommended | TIS effectively scavenges cations without reducing the S-sulfo group.[7] |

| TFA / p-cresol (95:5) | Highly Recommended | Proven to be effective in preserving the Cys(SO₃⁻) moiety.[4] |

Experimental Protocol: Selective Cleavage

-

Wash the dry peptidyl-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS .

-

Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the TFA filtrate.

-

Wash the resin 2-3 times with fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the peptide pellet under vacuum.

Caption: Cleavage strategy to preserve the S-sulfo group.

Section 4: S-Sulfo Deprotection & Disulfide Formation

This is the final and key application of using Fmoc-S-sulfo-L-cysteine: generating the free thiol for subsequent disulfide bond formation.

Q6: How do I remove the S-sulfo group to form the free cysteine thiol?

Answer: The S-sulfo group is cleaved via reduction. This is typically achieved using an excess of a thiol-based reducing agent, such as Dithiothreitol (DTT), or a phosphine-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).[4][7]

Causality: The reaction is a thiol-disulfide exchange. The reducing agent attacks the sulfur atom of the cysteine, displacing the sulfite group and leaving the desired free cysteine thiol. TCEP offers the advantage of being odorless and effective over a wider pH range.[7]

Experimental Protocol: Reductive Cleavage with TCEP

-

Dissolve the crude S-sulfo protected peptide in a suitable aqueous buffer (e.g., 0.1 M Ammonium Bicarbonate, pH 7-8). The peptide concentration may require optimization (start with 1 mg/mL).[7]

-

Prepare a stock solution of TCEP.

-

Add TCEP to the peptide solution to a final concentration of 5-10 fold molar excess over the peptide.

-

Allow the reaction to proceed for 1-4 hours at room temperature.

-

Monitor the reaction by LC-MS to confirm the conversion of the S-sulfo peptide to the free thiol peptide.

-

The resulting solution containing the free thiol peptide can often be taken directly into the oxidation step for disulfide bond formation.

Q7: What are the best methods for forming the disulfide bond after deprotecting the S-sulfo group?

Answer: Once the free thiol is generated, you can use standard methods for disulfide bond formation. The choice of method depends on the complexity of the peptide and whether you are forming an intramolecular or intermolecular bond.

Caption: General workflow from S-sulfo peptide to disulfide bond.

Common Oxidation Methods:

-

Air Oxidation:

-

Principle: Simple exposure of a dilute solution of the peptide (0.1-1 mg/mL) in a slightly basic buffer (e.g., 0.1 M Ammonium Bicarbonate, pH 8-9) to the atmosphere.[7]

-

Pros: Very mild, thermodynamically controlled, leading to the most stable disulfide isomer.

-

Cons: Can be very slow (hours to days) and is concentration-dependent, with higher concentrations favoring intermolecular polymerization.

-

-

DMSO Oxidation:

-

Principle: Using DMSO as a mild oxidant. The reaction works well over a wide pH range (3-8).[7]

-

Pros: Generally clean, with few side reactions reported for sensitive residues like Met or Trp.[7]

-

Protocol: After reduction, adjust the peptide solution pH if necessary and add 10-20% (v/v) DMSO. Stir for 4-24 hours, monitoring by HPLC.[6][7]

-

-

Iodine Oxidation:

-

Principle: A rapid, kinetically controlled oxidation.

-

Pros: Very fast reaction.

-

Cons: Harsher conditions can potentially lead to side reactions (e.g., modification of Tyr, Trp, or Met).

-

Protocol: Dissolve the peptide in an aqueous/organic mixture (e.g., 80% acetic acid). Add a solution of iodine in methanol dropwise until a faint yellow color persists. Quench excess iodine with ascorbic acid.[7]

-

After oxidation, the final peptide should be purified by reverse-phase HPLC.

References

-

Vinogradov, A. A., et al. (2020). Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments. Angewandte Chemie International Edition, 59(35), 14796-14801. Available at: [Link]

-

Gai, Y., et al. (2008). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry, 13(1), 1829-1835. Available at: [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

-

PubChem. L-Cysteinesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

McCurdy, S. N. (1989). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 2(1), 147-152. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9566-9706. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.cn]

- 8. L-Cysteinesulfonic acid | C3H7NO5S2 | CID 115015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Comparison of S-sulfonate and S-trityl cysteine protecting groups

Topic: Comparison of S-sulfonate and S-trityl cysteine protecting groups Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

A Technical Guide for Peptide Synthesis and Oxidative Folding

Executive Summary

In the synthesis of cysteine-rich peptides and proteins, the choice of protecting group dictates not just the synthesis strategy, but the folding pathway and final yield. While S-Trityl (Trt) is the industry standard for chain assembly in Fmoc solid-phase peptide synthesis (SPPS), S-Sulfonate (–S–SO₃⁻) serves a distinct, critical role as a solubilizing and activating group for complex oxidative folding.

This guide objectively compares these two protecting groups, delineating their mechanisms, stability profiles, and specific utility in drug development workflows (e.g., insulin manufacturing vs. cyclic peptide discovery).

Mechanistic Comparison: The Fundamental Differences

The core distinction lies in their "lifecycle": Trt is designed to be temporary and acid-labile, whereas S-sulfonate is designed to be stable, hydrophilic, and reactive toward thiols.

| Feature | S-Trityl (Trt) | S-Sulfonate (–S–SO₃⁻) |

| Primary Role | Synthesis Protection: Prevents side reactions during peptide chain elongation. | Folding/Solubility: Prevents aggregation and directs disulfide bond formation. |

| Structure | Bulky, hydrophobic triphenylmethyl group. | Small, anionic thiosulfate group. |

| Introduction | Pre-installed on Fmoc-Cys(Trt)-OH building block.[1][2] | Generated post-synthesis (oxidative sulitolysis) or via specialized on-resin oxidation. |

| Cleavage/Removal | Acidolysis: Removed by 95% TFA (yields free thiol –SH). | Thiol-Disulfide Exchange: Removed by reaction with a thiol (yields disulfide –S–S–). |

| Solubility Impact | Decreases Solubility: Adds significant hydrophobicity; can cause aggregation in long sequences. | Increases Solubility: Adds a negative charge per Cys; drastically improves solubility of hydrophobic chains (e.g., Insulin B-chain). |

| Disulfide Formation | Random/Oxidative: Free thiols are oxidized (Air/DMSO/Iodine). prone to misfolding if not controlled. | Directed/Exchange: Acts as a leaving group; attacked by a free thiol to form a specific disulfide bond. |

Technical Deep Dive: Stability & Reactivity

S-Trityl (Trt): The Synthesis Workhorse

The Trt group is the gold standard for Fmoc SPPS because it is orthogonal to the Fmoc group (base-labile) but sensitive to the final cleavage conditions (acid-labile).